molecular formula C16H11NO2S B14259463 3-Phenacylidene-2,3-dihydro-4h-1,4-benzothiazin-2-one

3-Phenacylidene-2,3-dihydro-4h-1,4-benzothiazin-2-one

Katalognummer: B14259463
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: ZJPWNBDESIKKJZ-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one typically involves the cyclization of N-aryl-C-phenyl imines with thiosalicylic acid. This reaction is often promoted by T3P (propylphosphonic anhydride) at room temperature, providing a straightforward and efficient method to access this compound . Another method involves the reaction of 1,6-diphenyl-3,4-dihydroxy-2,4-hexadiene-1,6-dione with o-aminothiophenol in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of T3P-mediated cyclization and the reaction with o-aminothiophenol are both viable for large-scale production due to their efficiency and relatively mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π–π interactions with biological targets, which may contribute to its biological activities . Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H11NO2S

Molekulargewicht

281.3 g/mol

IUPAC-Name

3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzothiazin-2-one

InChI

InChI=1S/C16H11NO2S/c18-14(11-6-2-1-3-7-11)10-13-16(19)20-15-9-5-4-8-12(15)17-13/h1-10,18H/b14-10-

InChI-Schlüssel

ZJPWNBDESIKKJZ-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3SC2=O)/O

Kanonische SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3SC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.